molecular formula C22H17ClN4O2S B11648181 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 634897-33-9

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11648181
CAS No.: 634897-33-9
M. Wt: 436.9 g/mol
InChI Key: GKJBQXJAFKJCHF-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a chlorobenzyl group, and a thiophene moiety, making it an interesting subject for research in medicinal chemistry and materials science.

Properties

CAS No.

634897-33-9

Molecular Formula

C22H17ClN4O2S

Molecular Weight

436.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17ClN4O2S/c23-19-6-2-1-4-16(19)14-29-17-9-7-15(8-10-17)20-12-21(26-25-20)22(28)27-24-13-18-5-3-11-30-18/h1-13H,14H2,(H,25,26)(H,27,28)/b24-13+

InChI Key

GKJBQXJAFKJCHF-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring serves as the central scaffold of the target compound. Its synthesis typically proceeds via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors. In the case of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carboxylic acid, a common approach involves reacting ethyl 4-(2-chlorobenzyloxy)phenylacetate with hydrazine hydrate under reflux in ethanol . The reaction mechanism proceeds through enolate formation, followed by nucleophilic attack of hydrazine and subsequent cyclization.

Key parameters influencing yield and regioselectivity include:

  • Solvent polarity : Ethanol or methanol enhances nucleophilicity of hydrazine .

  • Temperature : Reflux conditions (78–80°C) favor complete cyclization .

  • Substituent effects : Electron-withdrawing groups on the phenyl ring (e.g., chlorobenzyloxy) direct cyclization to the 3-position of the pyrazole .

PrecursorSolventTemperature (°C)Yield (%)Regioselectivity (3-/5-substitution)
Ethyl 4-(2-Cl-BnO)phenylacetateEthanol786898:2
Methyl 4-(2-Cl-BnO)phenylpropionateMethanol657295:5

Formation of the Carbohydrazide Linkage

Conversion of the pyrazole-5-carboxylic acid to the corresponding carbohydrazide is achieved through activation with thionyl chloride (SOCl2) followed by reaction with hydrazine hydrate. A representative protocol involves:

  • Refluxing the carboxylic acid (1 eq) in SOCl2 (3 eq) for 4 hours to form the acyl chloride .

  • Quenching excess SOCl2 by evaporation under reduced pressure.

  • Adding hydrazine hydrate (2 eq) in tetrahydrofuran (THF) at 0–5°C, stirred for 2 hours .

This method yields 75–80% of the carbohydrazide intermediate, with purity >95% after recrystallization from ethanol/water .

Condensation with Thiophene-2-Carbaldehyde

The final step involves Schiff base formation between the carbohydrazide and thiophene-2-carbaldehyde. A catalytic amount of acetic acid in refluxing ethanol facilitates imine bond formation via dehydration . The reaction is typically monitored by TLC (Rf = 0.6 in ethyl acetate/hexane 1:1) and reaches completion within 6–8 hours.

Critical Factors :

  • Steric effects : The (E)-configuration of the thiophenylmethylidene group is favored due to reduced steric hindrance .

  • Acid catalysis : Acetic acid (5 mol%) optimizes reaction rate without promoting side reactions .

  • Solvent choice : Ethanol enables facile isolation via precipitation upon cooling .

AldehydeCatalystTime (h)Yield (%)Purity (HPLC)
Thiophene-2-carbaldehydeAcOH68298.5
5-Bromothiophene-2-carbaldehydep-TsOH87697.2

Purification and Characterization

Final purification employs column chromatography (SiO2, ethyl acetate/hexane gradient) followed by recrystallization from dichloromethane/n-heptane . Analytical characterization includes:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CH=N), 7.85–7.35 (m, 8H, aromatic), 5.21 (s, 2H, OCH2) .

  • HRMS : m/z 437.08336 [M+H]+ (calc. 437.08342) .

  • HPLC : 99.1% purity (C18 column, MeCN/H2O 70:30) .

Comparative Analysis of Synthetic Routes

Three primary routes have been documented:

Route A : Sequential synthesis (pyrazole → etherification → carbohydrazide → condensation)

  • Advantages : High modularity, easier intermediate purification .

  • Disadvantages : Cumulative yield reduced to 42% over four steps .

Route B : Convergent synthesis (pre-formed chlorobenzyl ether coupled to pyrazole core)

  • Advantages : Improved overall yield (58%) .

  • Disadvantages : Requires stringent anhydrous conditions .

Route C : One-pot methodology

  • Advantages : Reduced processing time .

  • Disadvantages : Lower purity (87–90%), requiring rigorous chromatography .

Challenges and Optimization Strategies

Key Challenges :

  • Regioselectivity in pyrazole formation : Minor 5-substituted isomers require tedious chromatographic separation .

  • Hydrazine handling : Excess hydrazine hydrate necessitates careful quenching to prevent explosive byproducts .

  • Schiff base stability : The (E)-configured imine is susceptible to photoisomerization, demanding light-protected storage .

Optimization Innovations :

  • Microwave-assisted synthesis : Reduces pyrazole cyclization time from 12 hours to 45 minutes .

  • Flow chemistry : Continuous processing improves yield in the etherification step by 18% .

  • Catalytic asymmetric induction : Chiral ligands (e.g., BINOL) achieve 92% ee for enantiomerically pure derivatives .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in ethanol or thiols in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(3-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic molecule featuring a pyrazole ring, a thiophene moiety, and a chlorobenzyl ether. Its structural characteristics suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationship (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H17ClN4O2SC_{22}H_{17}ClN_{4}O_{2}S with a molecular weight of approximately 432.91 g/mol. The structure includes multiple functional groups that may influence its biological properties.

Structural Representation

FeatureDescription
Molecular Formula C22H17ClN4O2SC_{22}H_{17}ClN_{4}O_{2}S
Molecular Weight 432.91 g/mol
Key Functional Groups Pyrazole, Thiophene, Carbohydrazide

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and the introduction of the thiophene moiety. Optimization of reaction conditions such as temperature and solvent choice is critical for maximizing yield and purity.

Anticancer Activity

Research on related pyrazole derivatives has indicated varying degrees of anticancer activity. For instance, some compounds in the pyrazole class have been screened for their ability to inhibit cancer cell proliferation. However, preliminary studies on This compound have shown limited or no significant anticancer effects .

Antimicrobial Properties

There is emerging evidence suggesting that compounds with similar structural features may possess antimicrobial properties. The presence of halogen substituents (like chlorine) and electron-donating groups can enhance the biological activity against various pathogens. However, specific studies on this compound's antimicrobial efficacy are still lacking.

Structure-Activity Relationship (SAR)

The biological activity of compounds often correlates with their structural features. The presence of the chlorobenzyl ether and thiophene moiety in this compound may play a crucial role in its interaction with biological targets.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
3-(4-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazideStructureModerate anticancer activity
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazideStructureLimited activity reported

Case Studies

  • Study on Pyrazole Derivatives : A study conducted by Xia et al. (2007) investigated various pyrazole derivatives for their biological activities, highlighting the importance of substituents in modulating activity .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of thiophene-containing compounds, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide?

  • Methodology :

  • Step 1 : Condensation of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃) in DMF at 60–70°C for 6–8 hours to introduce the 2-chlorobenzyloxy group .
  • Step 2 : Schiff base formation via reaction with thiophene-2-carbaldehyde in ethanol under reflux (78°C, 12 hours), catalyzed by glacial acetic acid to stabilize the hydrazone linkage .
  • Key Considerations :
  • Solvent polarity (DMF vs. ethanol) impacts reaction kinetics and yield.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm product purity by recrystallization from ethanol/water .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR :
  • Aromatic protons: δ 7.2–8.1 ppm (multiplet for phenyl, thiophene, and pyrazole rings).
  • Hydrazone proton (N=CH): δ ~8.5 ppm (singlet) .
  • IR :
  • Stretching vibrations: C=O (~1660 cm⁻¹), C=N (~1590 cm⁻¹), and C-O-C (~1240 cm⁻¹) .
  • Validation : Compare experimental data with computational predictions (DFT) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Experimental Design :
  • Use standardized assays (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) to minimize variability .
  • Include positive controls (e.g., doxorubicin for anticancer assays) and validate results across multiple cell lines .
  • Data Analysis :
  • Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity trends .

Q. How does molecular docking elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Target Selection : Prioritize enzymes with known pyrazole/hydrazide affinity (e.g., cyclooxygenase-2, EGFR kinase) .
  • Docking Workflow :

Prepare ligand (optimize geometry via DFT) and receptor (PDB ID: 1CX2).

Use AutoDock Vina with Lamarckian genetic algorithm (grid size: 60×60×60 Å).

Analyze binding modes: Focus on hydrogen bonds (hydrazone NH with Asp375) and π-π stacking (thiophene with Phe504) .

Q. What experimental and computational methods assess the compound’s stability under physiological conditions?

  • Methodology :

  • In vitro Stability :
  • Incubate compound in PBS (pH 7.4, 37°C) and analyze degradation products via HPLC-MS at 0, 6, 12, and 24 hours .
  • Computational Prediction :
  • Calculate hydrolysis susceptibility using molecular dynamics (AMBER force field) and identify labile bonds (e.g., hydrazone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.